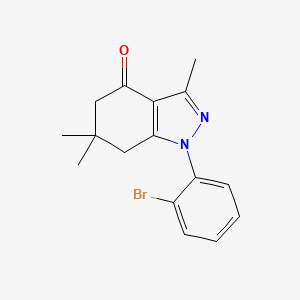

1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Descripción general

Descripción

This compound is part of the indazole derivatives, a significant class of heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrazole ring. Indazole derivatives are known for their diverse pharmacological activities, but our focus will be strictly on the chemical synthesis, structure, and properties, excluding applications in drug use and dosages.

Synthesis Analysis

The synthesis of indazole derivatives often involves the cyclization of hydrazinobenzene with α-halo ketones or aldehydes. A specific method for synthesizing such compounds includes reactions under acidic or basic conditions, facilitating ring closure to form the indazole core. Although direct synthesis methods for this compound were not found, methodologies involving bromo-substituted phenyl rings and trimethyl-indazole synthesis provide insight into possible synthetic routes (Medina et al., 2005).

Molecular Structure Analysis

The molecular structure of indazole derivatives has been extensively studied using X-ray crystallography, revealing detailed insights into their crystalline forms and molecular conformations. The structure is characterized by a planar indazole ring system with substituents that can significantly affect the molecular packing, hydrogen bonding, and overall stability of the crystal structure. Studies on related compounds indicate the importance of substituent placement on the indazole ring system, affecting molecular conformation and intermolecular interactions (Xiang, 2009).

Aplicaciones Científicas De Investigación

Tautomerism and Structural Analysis

- Theoretical Studies on Tautomerism : Computational studies have been performed on various tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, including 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. These studies involve methods ranging from semiempirical AM1 to B3LYP/6-31G** density functional calculations, establishing the most stable tautomer in alignment with experimental data (Pérez Medina, López, & Claramunt, 2006).

- Synthesis and Structural Study : Multinuclear magnetic resonance spectroscopy was used to characterize four 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. Crystal structures of these compounds, including 3,6,6-trimethyl derivatives, were studied, revealing the presence of different trimers bonded through hydrogen bonds and establishing the most stable tautomer in each case (Claramunt et al., 2006).

Synthetic Applications and Derivatization

- Synthesis of Tetrahydroindazole-Triazole Conjugates : 7-Azido-3,6,6-trimethyl-1-(pyridin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one underwent copper (I)-catalyzed 1,3-dipolar cycloaddition reactions with terminal alkynes, providing 7-(1H-1,2,3-triazol-1-yl)-derivatives. This reaction offers an entry into 4,7-difunctionalized tetrahydroindazoles, significant in medicinal chemistry (Greitāns, Rībena, & Turks, 2018).

- 1,3-Dipolar Cycloaddition for Spiro Derivatives : A synthesis method involving 1,3-dipolar cycloaddition of diphenylnitrilimine and 5-arylmethylidene-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-ones was developed to create novel spiro[indazole-5,3′-pyrazole] derivatives. This process is regioselective and contributes to the field of organic synthesis (Ren, Kuang, & Li, 2018).

Charge Density and Weak Interaction Studies

- Charge Density Analysis : A study on crystalline 1-(4-fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one revealed insights into weak intermolecular interactions like C-H...O, C-H...pi, and pi...pi. The study also examined unusual interactions such as C-F...F-C, providing valuable data on molecular interactions in crystal lattices (Chopra, Cameron, Ferrara, & Guru Row, 2006).

Novel Syntheses and Characterization

- Regioselective Construction of Tetrahydroindazolones : A novel method for synthesizing 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives using a one-pot system combined β-nitrostyrenes, 1,3-cyclohexanediones, and phenylhydrazines. This process involved a domino sequence of reactions, contributing to the regioselective construction of tetrahydro-4H-indazolone moiety with functionalized aromatic rings (Wang, Qing, Dai, Su, & Wang, 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry, depending on its biological activity .

Propiedades

IUPAC Name |

1-(2-bromophenyl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O/c1-10-15-13(8-16(2,3)9-14(15)20)19(18-10)12-7-5-4-6-11(12)17/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKVNWJOPNSWQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide](/img/structure/B5595687.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5595701.png)

![N'-({5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5595706.png)

![3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5595717.png)

![2-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5595746.png)

![3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5595753.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5595759.png)

![9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5595766.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5595768.png)

![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5595776.png)

![2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5595779.png)